2-(Benzyloxy)-3-methoxy-4-nitroaniline
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Overview
Description
2-(Benzyloxy)-3-methoxy-4-nitroaniline is an organic compound with a complex structure that includes a benzyl ether, a methoxy group, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-methoxy-4-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(benzyloxy)-3-methoxyaniline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-methoxy-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents such as zinc or tin in dilute mineral acid.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(Benzyloxy)-3-methoxy-4-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-methoxy-4-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzyl ether and methoxy groups can also influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: Used in the synthesis of various organic compounds.
Uniqueness
The presence of both electron-donating (methoxy and benzyloxy) and electron-withdrawing (nitro) groups allows for versatile chemical transformations and interactions with biological targets .
Properties
CAS No. |
736137-87-4 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-methoxy-4-nitro-2-phenylmethoxyaniline |
InChI |
InChI=1S/C14H14N2O4/c1-19-14-12(16(17)18)8-7-11(15)13(14)20-9-10-5-3-2-4-6-10/h2-8H,9,15H2,1H3 |
InChI Key |
MEJBHXLFDZJEGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OCC2=CC=CC=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
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